The compound is cataloged under the CAS number 452088-75-4 and can be found in databases such as PubChem and CAS Common Chemistry. Its IUPAC name reflects its structure, indicating the presence of both the bromophenyl group and the benzimidazole core with a carboxylic acid substituent. Benzimidazole derivatives are often studied for their pharmacological properties, particularly in relation to their interactions with biological targets.
The synthesis of 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid typically involves several steps, including:
The molecular structure of 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid can be described as follows:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .
1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid can participate in various chemical reactions:
These reactions may lead to the formation of more complex molecules that could possess enhanced biological activity.
The mechanism of action of 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific biological targets:
This mechanism highlights its potential role in modulating neurological pathways, which is significant for therapeutic applications related to cognitive function.
The physical and chemical properties of 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid include:
These properties are crucial for understanding how the compound behaves in different environments, influencing its potential applications.
The applications of 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid span various fields:
Research continues into optimizing its synthesis and exploring additional biological activities, reflecting its significance in medicinal chemistry.
Traditional synthesis of 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid relies on cyclocondensation reactions between ortho-phenylenediamine (o-PDA) derivatives and carbonyl-containing precursors. Two principal approaches dominate:
Carboxylic Acid/Orthoester Pathway: Heating o-PDA with 4-bromophenylcarboxylic acids or orthoesters at 150–200°C induces dehydration cyclization. This method yields 45–60% of the target compound but suffers from harsh conditions and low regioselectivity due to uncontrolled N-1 alkylation. Amberlite IR-120 or Dowex-50 W ion-exchange resins improve selectivity to >80% by directing substitution to the benzimidazole 1-position [4] [8].
Aldehyde-Based Oxidative Cyclization: Condensation of 4-carboxy-o-PDA with 4-bromobenzaldehyde in dimethyl sulfoxide (DMSO) under oxidants (e.g., Na₂S₂O₄) achieves 65–75% yields. Microwave irradiation (100–120°C, 30 min) enhances efficiency, reducing reaction times from 12 hours to 25 minutes while boosting yields to 85% [7] [8].
Table 1: Optimization of Traditional Condensation Routes
Precursor | Catalyst/Conditions | Yield (%) | Reaction Time | Regioselectivity |
---|---|---|---|---|
4-Bromobenzoic acid | Amberlite IR-120, 150°C | 82 | 8 h | High (N1-selectivity) |
4-Bromobenzaldehyde | Na₂S₂O₄, DMSO, 90°C | 75 | 12 h | Moderate |
Ethyl 4-amino-3-nitrobenzoate | MW, 120°C | 89 | 25 min | High |
Key limitations include the formation of 2-unsubstituted byproducts and poor functional group tolerance. Recent advances employ Er(OTf)₃ catalysis in aqueous media, enhancing sustainability while maintaining yields >90% [8].
One-pot methodologies address multi-step inefficiencies by integrating nitro reduction and cyclization:
Dithionite-Mediated Cyclization: Ethyl 4-(methylamino)-3-nitrobenzoate reacts with 4-bromobenzaldehyde in DMSO using Na₂S₂O₄ at 90°C. The nitro group undergoes in situ reduction, followed by cyclodehydration, delivering ethyl 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylate in 92% yield. Subsequent NaOH/EtOH hydrolysis affords the carboxylic acid derivative [1].
Green Reductive Systems: Solvent-free protocols utilize D-glucose as a biorenewable reductant with catalytic FeCl₃ (5 mol%). This achieves 88% yield via tandem reduction of the ortho-nitroaniline intermediate and cyclization, minimizing waste [7] [8]. Electrochemical methods enable nitro group reduction at neutral pH, paired with aldehyde condensation, achieving 78% isolated yield without exogenous reductants [7].
Table 2: One-Pot Reductive Cyclization Performance
Reductant | Solvent | Additive | Yield (%) | Temperature (°C) | Time (h) |
---|---|---|---|---|---|
Na₂S₂O₄ | DMSO | None | 92 | 90 | 4 |
D-Glucose | H₂O | FeCl₃ | 88 | 100 | 3 |
Electrochemical | MeCN/H₂O | TBAB | 78 | RT | 2 |
These methods reduce purification steps and improve atom economy (>80%) compared to traditional routes.
Solid-phase synthesis enables rapid generation of benzimidazole libraries for structure-activity studies:
Resin-Bound Intermediates: Merrifield resin-functionalized 4-chloro-3-nitrobenzoate undergoes nucleophilic substitution with 4-bromoaniline (80°C, 12 h), followed by SnCl₂ reduction of the nitro group. Cyclization with diverse aldehydes (e.g., 4-methoxybenzaldehyde) and acid cleavage releases 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylic acid derivatives in 70–85% purity [1].
Linker Strategies: Wang resin-linked analogs permit mild trifluoroacetic acid (TFA) cleavage, preserving acid-sensitive functional groups. Automated synthesis achieves 50 analogs in <48 hours with average yields of 75% and >90% HPLC purity [4] [8].
Optimization focuses on minimizing side reactions during resin cleavage. Employing Rink amide resin suppresses decarboxylation, improving carboxylic acid recovery by 30% [8].
The 4-bromophenyl group incorporation occurs via two strategic pathways:
Electrophilic Bromination: Post-cyclization bromination of 1-phenyl-1H-benzimidazole-5-carboxylic acid using Br₂/FeBr₃ in dichloromethane affords 60–70% para-substituted product. Regioisomeric contamination (≤15% ortho-brominated byproduct) necessitates chromatographic separation, reducing scalability [1] [6].
Cross-Coupling Precursors: Suzuki-Miyaura coupling of 1-(4-bromophenyl)-1H-benzimidazole-5-carboxylate esters with arylboronic acids enables late-stage diversification. Pd(PPh₃)₄/Na₂CO₃ in toluene/ethanol (80°C, 3 h) achieves >95% conversion. Alternatively, using 4-bromobenzaldehyde as a cross-coupling precursor in one-pot reductive cyclizations bypasses purification issues [1] [7].
Table 3: Bromophenyl Integration Approaches
Strategy | Reagents/Conditions | Yield (%) | Regioselectivity | Advantages |
---|---|---|---|---|
Electrophilic Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 65 | Moderate (85:15 p:o) | Simple setup |
Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃ | 95 | High (>98%) | Diversifiable |
Pre-functionalized Aldehyde | Na₂S₂O₄, DMSO, 90°C | 92 | High (N1-specific) | No purification required |
Cross-coupling methods dominate modern syntheses due to superior regiocontrol and compatibility with diverse boronic acids, enabling access to 1,2-disubstituted benzimidazole libraries.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5